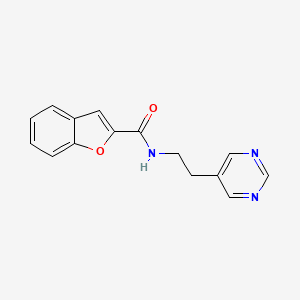

N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide: is a heterocyclic compound that combines the structural features of pyrimidine and benzofuran. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide typically involves the following steps:

Formation of Benzofuran-2-carboxylic Acid: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate.

Amidation Reaction: The benzofuran-2-carboxylic acid is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is subsequently reacted with 2-(pyrimidin-5-yl)ethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

Oxidation: Benzofuran-2-carboxylic acid derivatives.

Reduction: N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-amine.

Substitution: Halogenated benzofuran derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Anticancer Activity

Research indicates that N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide functions as an effective inhibitor of SHP2, a protein involved in several cancers, including lung, colon, and breast cancers. The compound's ability to inhibit SHP2 suggests its potential as a therapeutic agent for hyperproliferative diseases .

1.2 Antimicrobial Properties

Compounds with similar structures have exhibited significant antimicrobial activity. For instance, studies on benzofuran derivatives containing pyrimidine have shown effectiveness against various microbial strains, indicating that this compound may also possess similar properties .

1.3 Inhibitors of Enzymatic Activity

The compound has been explored for its role as an inhibitor of enzymes such as 5-lipoxygenase and angiotensin-converting enzyme, which are implicated in inflammatory processes and cardiovascular diseases. This suggests that it could be utilized in the development of anti-inflammatory drugs .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Comparative analyses with related compounds reveal how variations in substituents affect biological activity:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 5-Methylpyrimidine Derivative | Pyrimidine ring with alkyl substituents | Antimicrobial | Lacks benzofuran structure |

| Benzofuran Derivative | Benzofuran core with various substituents | Antitumor | Does not contain pyrimidine |

| Pyridine-N-Benzamide | Pyridine ring linked to an amide | CNS effects | Different ring structure |

This table illustrates how modifications can influence the efficacy and selectivity of compounds targeting specific biological pathways.

Case Studies

3.1 SHP2 Inhibition in Cancer Treatment

A study highlighted the effectiveness of carboxamide-pyrimidine derivatives as SHP2 antagonists, showing that this compound could significantly reduce tumor growth in preclinical models. The compound demonstrated high selectivity over other targets, reducing the risk of cardiotoxicity associated with some existing SHP2 inhibitors .

3.2 Antimicrobial Screening

In another investigation, derivatives of benzofuran were synthesized and screened for antimicrobial activity against various pathogens. The results indicated that certain compounds exhibited excellent antimicrobial properties, suggesting that this compound could serve as a scaffold for developing new antibiotics .

Mecanismo De Acción

The mechanism of action of N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The benzofuran moiety can intercalate with DNA, while the pyrimidine ring can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzymatic activity or modulation of receptor function.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-amine: Similar structure but with an amine group instead of a carboxamide.

2-(Pyrimidin-5-yl)benzofuran: Lacks the ethyl linker and carboxamide group.

Benzofuran-2-carboxamide: Lacks the pyrimidine moiety.

Uniqueness

N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide is unique due to its combination of benzofuran and pyrimidine moieties, which confer distinct biological activities and potential therapeutic applications. The presence of both aromatic systems allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.

Actividad Biológica

N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a benzofuran backbone with an ethyl side chain substituted with a pyrimidine ring. Its molecular formula is C15H16N2O, with a molecular weight of approximately 267.28 g/mol. The compound's structure is critical for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in cellular processes. For example, it has shown significant inhibitory effects on matrix metalloproteinases (MMP-2 and MMP-9), which are implicated in cancer metastasis and tissue remodeling.

- DNA Intercalation : The benzofuran moiety allows for intercalation into DNA, potentially disrupting replication and transcription processes, which is a common mechanism among anticancer agents.

- Receptor Modulation : The pyrimidine ring can form hydrogen bonds with amino acid residues in proteins, modulating receptor functions that could lead to altered cell signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties:

- Cell Proliferation Inhibition : Studies have demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and non-small cell lung cancer (NSCLC) cells. It exhibits an IC50 value of approximately 0.126 μM against MDA-MB-231 cells, indicating strong anticancer efficacy .

- Selectivity : The compound shows a favorable selectivity index, demonstrating significantly less effect on non-cancerous cells compared to cancerous ones, suggesting potential for targeted therapy .

- Metastasis Inhibition : In vivo studies revealed that treatment with this compound inhibited lung metastasis in mouse models more effectively than known treatments like TAE226 .

Antimicrobial Activity

This compound also displays antimicrobial properties:

- Broad Spectrum : It has been investigated for its activity against various bacterial strains and fungi, showing promise as a potential antimicrobial agent .

- Mechanism : The antimicrobial effects may be attributed to the disruption of microbial cellular processes through enzyme inhibition and membrane damage mechanisms .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has a reasonable bioavailability profile:

- Oral Bioavailability : Reported to be around 31.8% following oral administration, indicating good absorption characteristics .

- Clearance Rate : The compound exhibits a clearance rate of approximately 82.7 mL/h/kg after intravenous administration, which suggests moderate elimination from the body .

Comparative Analysis

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 5-Methylpyrimidine Derivative | Pyrimidine ring with alkyl substituents | Antimicrobial | Lacks benzofuran structure |

| Benzofuran Derivative | Benzofuran core with various substituents | Antitumor | Does not contain pyrimidine |

| Pyridine-N-Benzamide | Pyridine ring linked to an amide | CNS effects | Different ring structure |

This table highlights how variations in chemical structure can influence biological activity while maintaining similar core features.

Case Studies

Several case studies have documented the biological activities of this compound:

- In vitro Studies : A study demonstrated significant inhibition of cancer cell proliferation in various cell lines, establishing its potential as an anticancer agent .

- In vivo Models : Animal studies indicated reduced tumor growth and metastasis when treated with this compound compared to controls, further supporting its therapeutic potential in oncology .

Propiedades

IUPAC Name |

N-(2-pyrimidin-5-ylethyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c19-15(18-6-5-11-8-16-10-17-9-11)14-7-12-3-1-2-4-13(12)20-14/h1-4,7-10H,5-6H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPVWAFCSIILFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC3=CN=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.